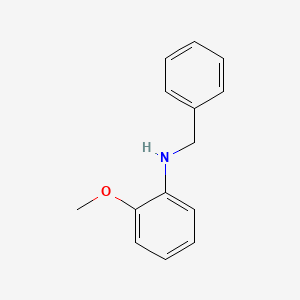

N-Benzyl-N-(2-methoxyphenyl)amine

Description

Significance and Research Context of N-Benzyl-N-(2-methoxyphenyl)amine

While specific research dedicated exclusively to this compound is not extensively documented in mainstream literature, its significance can be inferred from the well-established importance of its structural components and related analogues. The N-benzyl group is a key feature in many biologically active compounds, known to confer high potency and affinity for various biological targets, including receptors and enzymes. nih.govacs.org Its inclusion can increase the lipophilicity of a molecule, potentially altering its pharmacokinetic profile.

The methoxyphenyl group is another crucial pharmacophore. The position of the methoxy (B1213986) substituent (ortho, meta, or para) is known to significantly influence a molecule's interaction with biological systems. nih.govnih.gov Specifically, ortho-substitution can introduce unique steric and electronic effects that may enhance binding affinity or functional activity at certain receptors. nih.gov

The research context for this compound is therefore situated at the intersection of synthetic methodology development and medicinal chemistry. Analogous compounds, such as N-benzyl-1-(4-methoxyphenyl)propan-2-amine, serve as critical intermediates in the synthesis of important pharmaceuticals, including the anti-asthma drug (R,R)-formoterol. google.com Other related N-substituted anilines and benzylamines are investigated for their potential as anticancer, antifungal, and psychoactive agents, highlighting the therapeutic promise of this chemical class.

Overview of N-Substituted Aniline (B41778) Derivatives in Chemical Science

N-Substituted aniline derivatives are a cornerstone of modern organic chemistry, valued for their versatility as synthetic intermediates and their prevalence in a wide array of functional molecules. acs.org These compounds are recognized as essential building blocks in the creation of pharmaceuticals, bioactive natural products, and advanced functional materials. acs.org Their applications span from anti-psychotic drugs to specialized polymers used in chemical sensors. nih.govnih.govresearchgate.net

The development of efficient and selective methods for synthesizing N-substituted anilines is an active and important area of research. acs.org Scientists continuously seek to create protocols that offer high yields, accommodate a wide range of functional groups, and control the position of substituents (regioselectivity) with precision. acs.orgnih.govacs.org In materials science, the nature of the substituents on the aniline ring and the nitrogen atom has a profound impact on the resulting polymer's characteristics, such as solubility, electrical conductivity, and surface morphology, which are critical for applications like sensor design. nih.govresearchgate.net

Scope and Objectives of Research on this compound

The primary objectives for academic research on a compound like this compound can be outlined based on the established value of its chemical class.

Synthetic and Methodological Development: A key objective is the design and optimization of efficient synthetic pathways to produce this compound and its analogues. google.com This includes exploring novel catalytic systems and reaction conditions to improve yield, purity, and scalability. acs.org The structural properties would be confirmed through detailed characterization using modern spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. nih.gov

Medicinal Chemistry and Drug Discovery: A major focus of research would be to investigate the compound's potential biological activity. ontosight.ai This involves screening against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, to identify potential therapeutic applications. lookchem.com The N-benzyl and methoxyphenyl motifs are present in many potent serotonin (B10506) receptor agonists, making this a logical starting point for investigation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is a common objective. nih.gov Researchers would synthesize a library of related derivatives, varying the substitution patterns on both aromatic rings, to determine how these modifications affect biological affinity and efficacy. This provides critical insights for designing more potent and selective drug candidates.

Application as a Synthetic Intermediate: The compound can be explored as a versatile building block for constructing more complex molecular architectures. ontosight.ailookchem.com Its inherent functional groups can be leveraged for further chemical transformations, leading to novel heterocyclic systems or other elaborate structures with potential utility in medicine or materials science. enamine.netorgsyn.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

This table presents known or predicted properties for the title compound and compares them with data available for its structural isomers. This comparison helps to contextualize the compound's physical characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | N/A | C₁₅H₁₇NO | 227.30 | Predicted | N/A |

| N-Benzyl-N-(4-methoxyphenyl)amine | 1209-72-9 | C₁₅H₁₇NO | 227.30 | N/A | 43-46 |

| N-(2-Methoxybenzyl)aniline | 5570-83-2 | C₁₄H₁₅NO | 213.27 | N/A | N/A |

| Benzyl[(4-methoxyphenyl)methyl]amine | 14429-02-8 | C₁₅H₁₇NO | 227.31 | 170-172 (at 3 Torr) | 56 |

Table 2: Research Applications of Structurally Related Benzylamine (B48309) Derivatives

This table summarizes the documented research applications for compounds structurally similar to this compound, illustrating the potential areas of investigation for the title compound.

| Compound Class/Example | Research Application | Scientific Context | Reference |

| N-Benzyl-1-(4-methoxyphenyl) propan-2-amine | Pharmaceutical Intermediate | Used as a key precursor in the synthesis of the anti-asthma drug (R,R)-formoterol. | google.com |

| N-Benzyl Phenethylamines | Serotonin Receptor Agonists | The N-benzyl group dramatically increases binding affinity and functional activity at 5-HT₂A receptors. | nih.govacs.org |

| N-Substituted Anilines | Building Blocks | Utilized as versatile intermediates for bioactive molecules, pharmaceuticals, and functional polymers. | acs.org |

| Benzylamine Derivatives | Medicinal Chemistry Scaffolds | Employed as building blocks to design and develop new therapeutic agents with improved efficacy. | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCREIAATRYJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of N Benzyl N 2 Methoxyphenyl Amine

Fundamental Reaction Types Involving N-Benzyl-N-(2-methoxyphenyl)amine

Oxidation Pathways and Product Formation

The oxidation of benzylamines can lead to the cleavage of the C–N bond. mdpi.com Electrochemical methods have been employed for the selective oxidative cleavage of the benzyl (B1604629) C–N bond in various benzylamine (B48309) derivatives. This process can proceed without the need for metal catalysts or external oxidants, using water as the oxygen source. mdpi.com The reaction is believed to proceed through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. mdpi.com This is followed by deprotonation, radical migration, and further oxidation to a benzyl-carbocation intermediate, which is then captured by water, leading to the cleavage of the amine group and formation of a carbonyl compound. mdpi.com

Another approach to the oxidative debenzylation of N-benzyl amides and O-benzyl ethers involves the use of alkali metal bromides with an oxidant like Oxone. organic-chemistry.orgnih.gov This method generates a bromo radical that abstracts a hydrogen atom from the benzylic position, initiating the cleavage. organic-chemistry.org While this has been demonstrated for amides and ethers, the principles could be applicable to amines as well.

Reduction Reactions of Amine Derivatives

The reduction of related N-benzyl amine derivatives is a common transformation. Catalytic hydrogenation is a widely used method for the debenzylation of N-benzyl groups to yield the corresponding primary or secondary amines. researchgate.net For instance, N-benzyl-1-(4-methoxyphenyl)-2-propylamine can be synthesized by the hydrogenation of an intermediate chiral amine in the presence of a Pt/C catalyst. google.com Similarly, the benzyl group can be removed from N-benzyl-N-Boc protected aminopyridinomethylpyrrolidine derivatives through hydrogenolysis, a reaction that can be facilitated by acidic conditions. researchgate.net

Hydride reagents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of related amide and imine functionalities to amines. unisi.it

Nucleophilic Substitution Reactions (at Methoxy (B1213986) Group or Benzyl Position)

The methoxy group on the phenyl ring can potentially undergo nucleophilic substitution, although this typically requires harsh conditions to cleave the aryl-ether bond. More commonly, the reactivity of this compound would involve the nitrogen atom as a nucleophile.

Reactions at the benzyl position are also plausible. Nucleophilic substitution reactions have been studied for related N-benzyl phosphonamidic chlorides with amines. rsc.org These reactions can proceed through a standard SN2 mechanism at the phosphorus center or via an elimination-addition pathway. rsc.org

Mechanistic Investigations of this compound Transformations

Elucidation of Reaction Pathways

The synthesis of N-methylated tertiary amines from carbonyl compounds, amines, and methanol (B129727) has been studied, and the reaction pathway for related systems has been investigated. For the reaction of benzylamine and 4-methoxybenzaldehyde, kinetic isotope effect studies using deuterated methanol (CD₃OD) helped to elucidate the mechanism. rsc.org

In the context of photocatalysis, the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines has been shown to proceed via α-amino radical intermediates generated by proton-coupled single-electron transfer. nih.gov The stability of these radical intermediates is crucial for the reaction outcome. nih.gov

Characterization of Reaction Intermediates (e.g., Azomethine Ylides from related precursors)

Azomethine ylides are highly reactive intermediates that can be generated from N-benzylamine derivatives and participate in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. mdpi.comwikipedia.orgnih.gov These ylides are nitrogen-based 1,3-dipoles, consisting of an iminium ion adjacent to a carbanion. wikipedia.org

N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine is a common precursor for generating non-stabilized azomethine ylides in the presence of an acid catalyst like trifluoroacetic acid. rsc.orgenamine.net These in situ generated ylides are versatile and can react with a variety of dipolarophiles. mdpi.comnih.govrsc.org The structure of the azomethine ylide, with its charged centers, dictates its reactivity and the stereoselectivity of the cycloaddition reactions. wikipedia.org While direct evidence for the formation of an azomethine ylide from this compound itself is not explicitly detailed in the provided context, the extensive research on related N-benzylamines strongly suggests this as a plausible reactive intermediate under appropriate conditions. mdpi.comwikipedia.orgnih.govrsc.orgenamine.net

Data Tables

Table 1: Reactivity of this compound and Related Compounds

| Reaction Type | Reagents/Conditions | Product Type(s) | Reference(s) |

| Oxidative C-N Cleavage | Electrochemical oxidation, H₂O | Carbonyl compounds | mdpi.com |

| Oxidative Debenzylation | Alkali metal bromide, Oxone | Amides (from N-benzyl amides) | organic-chemistry.orgnih.gov |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C catalyst | Debenzylated amines | researchgate.netgoogle.com |

| Nucleophilic Substitution | Amines (on related phosphonamidic chlorides) | Substituted phosphonamides | rsc.org |

| [3+2] Cycloaddition | Via azomethine ylide intermediate | Pyrrolidines and other heterocycles | mdpi.comwikipedia.orgnih.govrsc.org |

Kinetic Studies of this compound Reactions

While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the kinetics of its reactions can be inferred from studies on analogous systems, such as the alkylation of anilines and the quaternization of N,N-dialkylanilines. These studies provide a framework for understanding the factors that influence the reaction rates and mechanisms involving this compound.

The quaternization of N,N-dimethylaniline with benzyl chloride, a reaction analogous to the benzylation of a secondary amine, has been found to follow second-order kinetics, being first order with respect to both the amine and the alkylating agent. sciensage.info The rate of such reactions is significantly influenced by the solvent's dielectric constant, with an increase in polarity generally leading to an increased reaction rate. sciensage.info

The table below summarizes kinetic models and parameters from related reactions that can provide insights into the kinetic behavior of this compound.

| Reaction Type | Kinetic Model/Parameters Studied | Key Findings |

| Reductive Alkylation of Aniline (B41778) | - Rate equations based on competitive dissociative adsorption of hydrogen and substrates. acs.org - Evaluation of activation energies, heat of adsorption, and entropy of adsorption. acs.org | The formation of the Schiff base intermediate can be the rate-limiting step. acs.org |

| N-Alkylation of Aniline with Methanol | - Apparent activation energies for consecutive methylation reactions. epa.gov | The N-methylaniline intermediate reacts faster than aniline itself due to the electron-donating effect of the methyl group. epa.gov |

| Quaternization of N,N-Dimethylaniline | - Second-order kinetics (first order in each reactant). sciensage.info - Activation energy (Ea) and activation enthalpy (ΔH‡). sciensage.info | Reaction rate increases with the dielectric constant of the solvent. sciensage.info |

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers multiple sites for functionalization, including the aromatic rings, the benzylic position, and the nitrogen atom. Strategic functionalization can lead to a diverse range of derivatives with potentially valuable properties.

Regioselective Functionalization Approaches

Regioselective functionalization of the aromatic rings of this compound is primarily governed by the directing effects of the existing substituents: the secondary amine and the methoxy group.

The secondary amine group, being an activating group, directs electrophilic substitution to the ortho and para positions of the aniline ring. Similarly, the methoxy group on the other aromatic ring is a strong activating group and also an ortho, para-director. Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield products substituted at the positions ortho and para to the nitrogen and methoxy groups. The precise regioselectivity in such reactions can be influenced by steric hindrance and the specific reaction conditions. researchgate.net

Transition-metal-catalyzed C-H functionalization offers a powerful tool for the regioselective modification of anilines and their derivatives. researchgate.netkcl.ac.uk By choosing appropriate directing groups and catalytic systems, it is possible to achieve arylation, alkylation, or other functionalizations at specific C-H bonds, including those at the meta position, which are not readily accessible through classical electrophilic substitution. nih.gov

The following table outlines potential regioselective functionalization strategies for this compound based on known principles of organic synthesis.

| Functionalization Strategy | Target Site | Directing Group Effect | Potential Reagents/Catalysts |

| Electrophilic Aromatic Substitution | ortho/para to -NH- and -OCH3 | Activating, ortho, para-directing | Nitrating agents, Halogenating agents, Acylating agents |

| ortho-C-H Functionalization | ortho to -NH- | Directing group-assisted | Palladium, Rhodium, or Ruthenium catalysts with a suitable directing group on the nitrogen. researchgate.net |

| meta-C-H Arylation | meta to -NH- | Norbornene-mediated relay | Palladium catalyst with a 3-acetylamino-2-hydroxypyridine ligand. nih.gov |

Late-Stage Functionalization of Amine Derivatives

Late-stage functionalization (LSF) encompasses a range of synthetic methodologies that allow for the introduction of chemical groups into complex molecules at the final stages of a synthetic sequence. scispace.comnih.gov This approach is particularly valuable in drug discovery and materials science for the rapid generation of analogues and the optimization of molecular properties. researchgate.netnih.govacs.org For a molecule like this compound and its derivatives, LSF can be employed to create a library of structurally diverse compounds. nih.govresearchgate.net

Strategies for the late-stage functionalization of complex amines often involve C-H activation, photoredox catalysis, and biocatalysis. researchgate.netnih.gov These methods can offer high chemoselectivity and functional group tolerance, enabling the modification of specific positions within the molecule without the need for extensive protecting group manipulations. researchgate.net

The table below presents a selection of late-stage functionalization strategies that could be applicable to derivatives of this compound.

| LSF Strategy | Target Functionality | Description | Potential Applications |

| Photoredox C-H Amination | Aromatic C-H bonds | Introduction of an amino group onto an aromatic ring using a photocatalyst. researchgate.net | Synthesis of poly-aminated aromatic compounds. |

| Manganese-Catalyzed C-H Allylation | Structurally complex peptides | Site-selective introduction of an allyl group. researchgate.net | Diversification of peptide-like derivatives. |

| C-H Silylation/Oxidation | Aliphatic C-H bonds | Hydroxylation of C-H bonds via a silyl (B83357) ether intermediate. nih.gov | Introduction of hydroxyl groups to modify solubility and biological activity. |

| Ring-Opening Difunctionalization | Cyclic amines | N-arylation followed by nucleophilic ring-opening to yield highly functionalized diarylamines. researchgate.netresearchgate.net | Creation of complex amine scaffolds from cyclic precursors. |

Debenzylation Strategies for this compound

The benzyl group is a common protecting group for amines due to its general stability and the variety of methods available for its removal. The debenzylation of this compound can be achieved through both oxidative and reductive pathways to yield the corresponding secondary amine, N-(2-methoxyphenyl)amine.

Oxidative Debenzylation Protocols

Oxidative methods for the removal of a benzyl group from a tertiary amine often involve single-electron transfer (SET) mechanisms. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this transformation. researchgate.netst-andrews.ac.uk

DDQ-mediated debenzylation can be performed under relatively mild conditions. researchgate.netclockss.org The reaction is thought to proceed via hydride abstraction from the benzylic position. Visible-light-mediated oxidative debenzylation using DDQ has also been developed, offering an alternative to traditional methods. organic-chemistry.org

CAN is another powerful oxidizing agent that facilitates the debenzylation of N-benzyl tertiary amines, often with high chemoselectivity. st-andrews.ac.uklookchem.com The reaction is typically carried out in aqueous solvent mixtures. The mechanism is believed to involve the formation of a radical cation intermediate. researchgate.net

The following table summarizes conditions for the oxidative debenzylation of N-benzylamines.

| Reagent | Conditions | Comments |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH2Cl2/H2O, 0 °C to room temperature | Can be effective for mono-debenzylation of N,N-dibenzylamines. |

| DDQ / Visible Light | CH2Cl2, H2O, 525 nm irradiation | A photocatalytic approach that can be performed with catalytic or stoichiometric amounts of DDQ. organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile (B52724) or methanol, room temperature | Highly chemoselective for the debenzylation of tertiary N-benzyl amines in the presence of other functional groups. st-andrews.ac.uklookchem.com |

| Alkali Metal Bromide / Oxone | Acetonitrile/water, room temperature | A transition-metal-free method involving the generation of bromo radicals. organic-chemistry.org |

Reductive Debenzylation Methods (e.g., Hydrogenolysis)

Reductive cleavage of the N-benzyl group is most commonly achieved through catalytic hydrogenolysis. This method involves the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. clockss.orgresearchgate.netnih.gov

Catalytic transfer hydrogenolysis is a convenient alternative to using gaseous hydrogen. erowid.orgresearchgate.net In this procedure, a hydrogen donor such as ammonium formate (B1220265) is used in the presence of a palladium catalyst. erowid.orgresearchgate.net The reaction is often carried out in an alcoholic solvent at reflux temperature. erowid.org

Direct catalytic hydrogenolysis can be performed using hydrogen gas, often at atmospheric or slightly elevated pressures. The use of Pearlman's catalyst (Pd(OH)2/C) can be particularly effective for the debenzylation of N-benzylamines under mild conditions. clockss.org The addition of a small amount of acid, such as acetic acid, can sometimes improve the efficiency of the reaction, although this may not be suitable for acid-sensitive substrates. nih.govsciencemadness.org

Below is a table detailing common reductive debenzylation methods applicable to this compound.

| Method | Catalyst | Hydrogen Source | Solvent | Conditions |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Ammonium formate | Methanol | Reflux erowid.org |

| Catalytic Hydrogenolysis | 20% Pd(OH)2/C | H2 (1 atm) | Methanol | Room temperature clockss.org |

| Catalytic Hydrogenolysis | Pd/C | H2 | Ethanol (B145695) | Room temperature to 60 °C; may be acid-facilitated nih.govsciencemadness.org |

| Transfer Hydrogenolysis with B2(OH)4 | Amphiphilic polymer-supported nano-palladium (ARP-Pd) | Tetrahydroxydiboron (B2(OH)4) | Water | 100 °C researchgate.net |

Advanced Characterization and Analytical Methodologies for N Benzyl N 2 Methoxyphenyl Amine

Spectroscopic Analysis for Structure Elucidation and Conformational Studies

Spectroscopic techniques are paramount in confirming the identity and structural integrity of N-Benzyl-N-(2-methoxyphenyl)amine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation patterns, which are crucial for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a closely related compound, N-(2-methoxybenzyl)aniline, the chemical shifts provide a basis for predicting the spectrum of this compound. rsc.org The aromatic protons of the 2-methoxyphenyl group are expected to appear in the range of δ 6.8-7.3 ppm, with characteristic splitting patterns corresponding to their substitution. The protons of the benzyl (B1604629) group's phenyl ring would likely resonate between δ 7.2-7.4 ppm. rsc.org The methylene (B1212753) (-CH₂-) protons of the benzyl group would typically be observed as a singlet around δ 4.3 ppm, while the methoxy (B1213986) (-OCH₃) protons would present as a singlet at approximately δ 3.8 ppm. rsc.org The N-H proton, if observable, would likely appear as a broad singlet. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For N-(2-methoxybenzyl)aniline, the aromatic carbons show signals in the region of δ 110-157 ppm. rsc.org The carbon of the methoxy group is typically found around δ 55 ppm, and the methylene carbon of the benzyl group would be expected near δ 43-48 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH (2-methoxyphenyl) | 6.8 - 7.3 | 110 - 129 |

| Aromatic CH (benzyl) | 7.2 - 7.4 | 127 - 129 |

| Ar-C-N & Ar-C-O | - | 139 - 157 |

| -CH₂- | ~4.3 | 43 - 48 |

| -OCH₃ | ~3.8 | ~55 |

Note: These are predicted values based on the analysis of structurally similar compounds and may vary slightly in experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Identification

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in its identification and structural confirmation.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the mass spectrometric analysis of this compound. EI-MS typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The resulting mass spectra for related N-benzyl compounds often show significant ions corresponding to the iminium cation and other fragments originating from the benzylamine (B48309) portion of the molecules. ojp.govoup.com

ESI is a softer ionization technique that is particularly useful for observing the protonated molecule, [M+H]⁺. This is especially important when analyzing samples via liquid chromatography-mass spectrometry (LC-MS). For related benzylamines, ESI-MS has been effectively used to study their fragmentation mechanisms under low collision energy conditions. mdpi.com

The McLafferty rearrangement is a well-known fragmentation mechanism in mass spectrometry, typically involving a γ-hydrogen transfer to a radical cation center, often a carbonyl group. While not a classic McLafferty rearrangement, a similar hydrogen rearrangement process can occur in the fragmentation of N-benzyl amines. Upon ionization, a hydrogen atom from the ortho position of a phenyl ring can be transferred to the nitrogen atom, facilitating the elimination of a neutral molecule. nih.gov This type of rearrangement is a key process in the fragmentation of various organic molecules and can lead to the formation of diagnostic fragment ions.

Collision-Induced Dissociation (CID) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural analysis of this compound. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺), generated by ESI, is isolated and then subjected to collisions with an inert gas. This induces fragmentation, and the resulting product ions are analyzed.

Studies on related benzylamines have shown that CID spectra can reveal complex fragmentation pathways. nih.gov For instance, the fragmentation of benzyl ions derived from dimethoxyphenyl-substituted compounds has been investigated using mass-analyzed ion kinetic energy (MIKE) spectra, a form of CID. nih.gov These studies help in understanding the competitive fragmentation processes and the factors that influence them, such as steric effects of substituents. nih.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formation Pathway |

| 213 | [M]⁺ | Molecular ion |

| 212 | [M-H]⁺ | Loss of a hydrogen radical |

| 122 | [C₈H₁₀N]⁺ | Iminium ion from cleavage of the benzyl-nitrogen bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-N bond |

| 77 | [C₆H₅]⁺ | Phenyl cation from fragmentation of the benzyl group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas and liquid chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A reverse-phase (RP) HPLC method would be suitable, likely employing a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as formic acid for MS compatibility, would be appropriate for achieving good separation. sielc.comsielc.com The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected by a UV or mass spectrometric detector. This method is also scalable for preparative separation to isolate the pure compound. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. ojp.govojp.gov In GC, the compound is separated from other components in a capillary column, and the separated components are then detected by a mass spectrometer. The retention time in the gas chromatogram is a characteristic of the compound, and the mass spectrum provides definitive identification. GC-MS analysis of related substituted N-benzyl phenethylamines has demonstrated the effectiveness of this technique in separating and identifying structurally similar compounds. ojp.govojp.gov

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted phenethylamines and related aromatic amines due to its high resolution and sensitivity. While specific methods for this compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds provide a strong framework for its analysis.

Detailed Research Findings

A reverse-phase (RP) HPLC method has been successfully developed for the analysis of the related compound N-Benzyl-2-(2-methoxyphenoxy)ethylamine. sielc.com This method is scalable and can be adapted for both analytical quantification and preparative separation to isolate impurities. sielc.com The conditions for this separation are outlined in the table below. This approach is also suitable for pharmacokinetic studies, highlighting its versatility. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid. sielc.com

The selection of a reverse-phase column with low silanol (B1196071) activity, such as the Newcrom R1, is critical for achieving good peak shape and retention for amine-containing compounds. sielc.com

HPLC Method Parameters for a Structurally Related Compound

| Parameter | Condition |

|---|---|

| Compound | N-Benzyl-2-(2-methoxyphenoxy)ethylamine |

| Column | Newcrom R1 (reverse-phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Application | Analytical, Preparative Separation, Pharmacokinetics |

| MS Compatibility | Phosphoric acid replaced with formic acid |

This data is based on a method for a structurally similar compound and serves as a representative example. sielc.com

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For complex aromatic amines, GC-MS provides excellent separation and definitive identification based on both retention time and mass fragmentation patterns. The technique has been successfully used to characterize derivatives such as N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.

Detailed Research Findings

The analysis of complex aromatic samples often requires robust analytical techniques that offer high chromatographic resolution and selective, sensitive determination. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled to a high-resolution mass spectrometer (HRMS) represents the state-of-the-art for resolving coeluting compounds in complex matrices. nih.gov

For standard GC-MS analysis, a non-polar capillary column is typically employed. The choice of column, such as one packed with (5%-phenyl)-methylpolysiloxane, is common for separating aromatic compounds. scholarsresearchlibrary.com A programmed temperature ramp is used to ensure the efficient elution of compounds with varying boiling points. scholarsresearchlibrary.com The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. scholarsresearchlibrary.comnih.gov

Representative GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890N or similar |

| Column | DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temp. | 280°C |

| Oven Program | 50°C hold for 5 min, ramp at 10°C/min to 180°C |

| MS Detector | Mass Selective Detector (e.g., Agilent 5973) |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 300°C |

The parameters are based on established methods for related aromatic compounds and serve as a representative example. scholarsresearchlibrary.comchrom-china.com

X-ray Diffraction for Solid-State Structure Determination of this compound and its Derivatives

Detailed Research Findings

The crystal structure of N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide , a close derivative, has been determined using single-crystal X-ray diffraction. nih.gov The analysis revealed a distorted tetrahedral geometry around the sulfur atom. nih.gov The crystal packing is stabilized by weak intramolecular C-H···O interactions and intermolecular π–π stacking interactions, with a centroid-centroid distance of 3.774 (2) Å between benzene (B151609) rings. nih.gov

Another related compound, N-Benzyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine , was found to crystallize in a monoclinic system. The dihedral angle between its two benzene rings was determined to be 62.3 (1)°. researchgate.net

For the derivative N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline , X-ray powder diffraction (XRPD) was used. The analysis showed it crystallizes in an orthorhombic system with the space group Fdd2. researchgate.net

Crystallographic Data for this compound Derivatives

| Parameter | N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide nih.gov | N-Benzyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine researchgate.net | N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline researchgate.net |

|---|---|---|---|

| Formula | C₂₀H₁₉NO₃S | C₁₇H₁₉NO₃ | C₂₄H₂₄ClNO |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/c | Fdd2 |

| a (Å) | 22.1302 (10) | 20.795 (8) | 33.053 (7) |

| b (Å) | 5.3140 (2) | 7.484 (2) | 41.558 (9) |

| c (Å) | 12.4571 (5) | 10.787 (2) | 5.841 (1) |

| β (˚) | 98.447 (2) | 93.96 (2) | 90 |

| **Volume (ų) ** | 1449.06 (10) | 1674.8 (6) | 8023 (2) |

| Key Feature | π-π stacking interactions stabilize the crystal structure. | Dihedral angle between benzene rings is 62.3 (1)°. | Analyzed by X-ray Powder Diffraction (XRPD). |

Computational Chemistry and Theoretical Studies of N Benzyl N 2 Methoxyphenyl Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic landscape of molecules. For N-Benzyl-N-(2-methoxyphenyl)amine, these calculations elucidate its fundamental properties and reactivity patterns.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. dntb.gov.uanih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for predicting molecular properties. nih.govresearchgate.net

Theoretical studies on related compounds, such as dimethoxybenzene derivatives, have utilized DFT methods like B3LYP and PBE0 with basis sets like 6-311G(d,p) and Def2-TZVP to optimize molecular geometries and calculate electronic properties. nih.gov For instance, the B3LYP functional has been shown to provide the lowest total energy for such systems, indicating a stable predicted structure. nih.gov Similar DFT calculations on a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) were performed to optimize its geometry and determine structural parameters. nih.gov These studies highlight the utility of DFT in obtaining reliable structural and electronic data for complex organic molecules. dntb.gov.uanih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Theoretical Studies of Related Aromatic Amines

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Calculation of vibrational frequencies and geometric parameters for substituted quinazolinones. dntb.gov.ua |

| B3LYP | 6-311G(d,p) | Optimization of molecular structure and Hirshfeld surface analysis for dihydroquinoline derivatives. nih.gov |

| PBE0 | Def2-TZVP | Comparative study of electronic properties of dimethoxybenzene derivatives. nih.gov |

| B3LYP | 6-31G(d, p) | Optimization and calculation of spectroscopic and structural data for triazol-5-one derivatives. epstem.net |

This table is for illustrative purposes and showcases common computational methods applied to similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Eg) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netiucr.org A smaller energy gap suggests that the molecule is more reactive. researchgate.net

FMO analysis, often performed using DFT calculations, reveals the distribution of these orbitals across the molecule. researchgate.netiucr.org For example, in a study of 10-benzyl-9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, the HOMO and LUMO distributions were calculated to understand its chemical reactivity. iucr.org The calculated HOMO-LUMO energy gap for this molecule was found to be significant, suggesting a relatively stable compound. iucr.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net The different colors on an MEP map represent different values of electrostatic potential, with red typically indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor). researchgate.net

MEP analysis is instrumental in predicting how molecules will interact with each other. libretexts.org For instance, in studies of dimethoxybenzene derivatives, MEP maps revealed that one compound was more nucleophilic and a strong hydrogen bond acceptor, while another was more electrophilic and a hydrogen bond donor. nih.gov This information is critical for understanding intermolecular interactions and predicting reaction sites. nih.govresearchgate.net

Reaction Mechanism Modeling and Energetics

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.

Theoretical Reaction Barriers and Transition State Analysis

Understanding the energy landscape of a reaction is fundamental to predicting its feasibility and rate. Computational methods can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.

For reactions involving N-benzyl amine derivatives, such as the synthesis of 2-benzyl-N-substituted anilines, computational studies could elucidate the energetics of the proposed imine condensation–isoaromatization mechanism. beilstein-journals.org Although the exact reason for certain reaction outcomes may not be immediately apparent from experiments alone, computational modeling can provide insights into the stability of intermediates and transition states. beilstein-journals.org

Solvent Effects in this compound Reactions (e.g., Polarizable Continuum Model)

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, often using methods like the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the charge distribution of the solute molecule.

Studies on the reactions of primary amines with CO2 have shown that the solvent environment dictates the nature of the products formed. mdpi.com For example, in aprotic solvents like acetonitrile (B52724), an ammonium (B1175870) carbamate (B1207046) salt is typically formed, whereas in strong hydrogen-bonding solvents like DMSO, the carbamic acid is the primary product. mdpi.com Similarly, in the synthesis of chiral amides, the choice of solvent was found to be critical, with 1,4-dioxane (B91453) being optimal over more common solvents like acetonitrile. acs.org Computational modeling using PCM can help rationalize these experimental observations by calculating the relative stabilities of reactants, intermediates, and transition states in different solvent environments.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations could elucidate the dynamic-structural relationships that govern its properties.

Conformational analysis of this compound would likely reveal multiple low-energy conformations arising from the rotation around several key single bonds: the C-N bonds of the amine and the C-C bond of the benzyl (B1604629) group. The methoxy (B1213986) group on the phenyl ring would also contribute to the conformational landscape.

A hypothetical conformational analysis of this compound would likely identify several stable rotamers. The relative energies of these conformers could be calculated using quantum mechanical methods, and the population of each conformer at a given temperature could be estimated.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Predicted Relative Energies

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | ~60° (gauche) | 0.00 | 45 |

| 2 | ~180° (anti) | 0.50 | 30 |

| 3 | ~-60° (gauche) | 0.25 | 25 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific computational studies.

MD simulations would further reveal the dynamics of transitions between these conformational states, providing insights into the flexibility of the molecule and the timescale of these changes.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

For a series of related diarylamine derivatives, a QSAR model for reactivity could be developed by correlating experimentally determined reaction rates with calculated molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic.

Table 2: Key Molecular Descriptors for QSAR Analysis of Diarylamine Reactivity

| Descriptor Type | Example Descriptors | Predicted Influence on Reactivity |

| Electronic | Hammett constants (σ), Highest Occupied Molecular Orbital (HOMO) energy, Mulliken charges | Electron-donating groups on the aromatic rings are generally expected to increase the nucleophilicity of the amine and thus enhance reactivity in electrophilic substitution reactions. |

| Steric | Taft steric parameters (Es), Molar refractivity (MR), van der Waals volume | Increased steric bulk around the nitrogen atom is likely to hinder the approach of reactants, thereby decreasing the reaction rate. |

| Hydrophobic | Partition coefficient (logP) | In reactions occurring in biphasic systems, hydrophobicity can influence the concentration of the reactant at the interface, affecting the overall reaction rate. |

A hypothetical QSAR equation for the reactivity of a series of N-aryl benzylamines might take the following form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where k is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of a training set of compounds.

For this compound, the methoxy group (-OCH₃) at the ortho position of one phenyl ring would exert both electronic and steric effects. Its electron-donating nature would increase the electron density on the aromatic ring, potentially increasing reactivity towards electrophiles. However, its steric bulk could hinder the approach of a reactant to the nitrogen atom or the aromatic ring. A QSAR model would be able to quantify these competing effects and provide a prediction of the compound's reactivity relative to other similar amines.

Catalytic and Ligand Applications of N Benzyl N 2 Methoxyphenyl Amine

N-Benzyl-N-(2-methoxyphenyl)amine as a Ligand in Coordination Chemistry

A thorough review of scholarly articles indicates a lack of studies focused on the role of this compound as a primary ligand in coordination chemistry.

Chelation Chemistry and Coordination Modes

Due to the absence of synthesized metal complexes with this compound, there is no experimental or theoretical data on its chelation chemistry or potential coordination modes with various metal centers.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The diarylamine scaffold is a crucial structural motif present in a wide array of natural products and pharmaceutical drugs. nih.gov Compounds like N-Benzyl-N-(2-methoxyphenyl)amine are valuable as intermediates or precursors for synthesizing more complex molecules that possess specific pharmacological properties. ontosight.ai The presence of reactive sites on both the nitrogen and the aromatic rings allows for the construction of diverse molecular architectures.

For instance, structurally related compounds such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine are key raw materials in the synthesis of drugs like (R, R)-formoterol, a long-acting beta2-adrenergic receptor agonist used to treat asthma. google.com The synthesis involves coupling the benzylamine (B48309) derivative with other molecules to build the final complex and biologically active heterocyclic structure. google.com This highlights the role of N-benzylated amines as foundational building blocks in medicinal chemistry. Furthermore, general methods for synthesizing diarylamines are in high demand as these compounds are essential for developing photomaterials, electronic materials, and biologically active agents due to their electron-donating and hole-transporting properties. acs.org

Building Block for Functional Materials

The unique electronic and structural characteristics of this compound make it a candidate for incorporation into various functional materials.

While direct polymerization of this compound is not extensively documented, the broader class of diarylamines and N-alkylanilines, to which it belongs, is utilized in polymer science. Aniline (B41778) derivatives can undergo chemical oxidative polymerization to create soluble polymers with high photoluminescence intensity, suitable for applications like chemical sensors. nih.gov Various methods exist for polymerizing aniline derivatives, including step-growth polymerization with reagents like sulfur monochloride to produce polymers with unique backbones consisting of nitrogen and sulfur, which exhibit a range of colors depending on the electronic properties of the aromatic substituents. nih.gov

Hyperbranched polymers based on diarylamine structures have been synthesized and show promise as antimicrobial and anti-biofilm agents. mdpi.com These complex polymers are often prepared through polycondensation or polyaddition routes, leveraging the reactivity of the amine functional group. mdpi.com The structural components of this compound make it a potential monomer for such advanced polymeric materials.

Crystal Data for N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉NO₃S |

| Molecular Weight (Mr) | 353.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0368 (3) |

| b (Å) | 9.0176 (3) |

| c (Å) | 20.4228 (7) |

| β (°) | 103.424 (2) |

| Volume (V) (ų) | 1797.92 (10) |

| π–π Stacking Distance (Å) | 3.774 (2) |

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions, through a change in their fluorescence properties. rsc.org The design of these sensors often incorporates moieties with specific electronic characteristics. Diarylamine structures are valuable components in this field. acs.org

Diarylethene-based fluorescent sensors, for example, have been developed for the highly selective and sensitive detection of ions like Zn²⁺ and Fe³⁺. nih.govrsc.org These sensors operate as molecular switches, where the binding of the target ion causes a distinct change in the fluorescence emission, often described as a "turn-on" or "turn-off" response. nih.govrsc.org The this compound framework, with its electron-rich aromatic rings and amine group, possesses the necessary electronic properties to act as a signaling unit within such a sensor. While specific chemosensors based on this exact molecule are not widely reported, its structural motifs are well-represented in the broader class of fluorescent chemosensors for detecting both cations and anions. rsc.orgnih.gov

Environmental Chemistry Research on this compound Transformation and Degradation

In the atmosphere, amines are subject to degradation, primarily through reactions with photochemically generated hydroxyl radicals. nih.gov In soil and water, alkanolamines have been shown to be highly susceptible to biodegradation, with half-lives ranging from one day to two weeks, and are not expected to persist. nih.gov However, the degradation of amines in industrial processes or in the environment can lead to the formation of various byproducts, including nitrosamines and nitramines, which are classes of chemicals with known health and environmental concerns. ieaghg.org While specific environmental transformation studies on this compound are limited, these general principles of amine degradation would likely apply, indicating pathways for its removal from the environment but also highlighting potential transformation products that warrant consideration.

Conclusion and Future Research Directions

Summary of Current Research on N-Benzyl-N-(2-methoxyphenyl)amine

Current research rarely focuses on this compound as an isolated entity. Instead, its structural components—the diarylamine core, the N-benzyl group, and the 2-methoxyphenyl moiety—are investigated as part of larger, more complex molecules with significant biological activities. The compound belongs to the diarylamine class of molecules, which are considered privileged structures in medicinal chemistry due to their prevalence in pharmaceuticals and biologically active compounds. frontiersin.orgnih.gov

The most prominent area of research involving the N-(2-methoxybenzyl) motif is in the field of neuroscience, specifically in the development of potent 5-HT₂A serotonin (B10506) receptor agonists. nih.gov This substitution pattern, when applied to phenethylamine-based psychedelics, has been shown to dramatically increase both binding affinity and functional activity at the receptor. nih.govresearchgate.net These N-(2-methoxybenzyl)phenethylamines, often referred to as the NBOMe-series, are used as research tools for studying the 5-HT₂A receptor system. researchgate.net

Furthermore, the core structure serves as a scaffold for developing compounds targeting other therapeutic areas. Derivatives incorporating the N-benzyl or methoxyphenyl groups have been synthesized and evaluated for a range of activities, including potential anticonvulsant and leishmanicidal properties. nih.govnih.gov For instance, a related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown promising activity against Leishmania mexicana. nih.gov Similarly, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine serves as a key raw material in the synthesis of the anti-asthma drug (R, R)-formoterol. google.com Research has demonstrated that modifications to the core diarylamine structure can lead to derivatives with potent cytotoxic effects against cancer cell lines. frontiersin.org

Emerging Trends and Novel Research Avenues

The future of research involving the this compound scaffold is heading towards the creation of more complex, functionalized derivatives and the exploration of novel synthetic methodologies. A significant emerging trend is the development of innovative, transition-metal-free synthetic routes to access diarylamines, which are often challenging to synthesize via traditional methods. nih.gov Techniques such as the desulfinylative Smiles rearrangement are enabling the creation of highly sterically hindered diarylamines that were previously inaccessible. nih.gov Another novel approach involves a ring-opening difunctionalization strategy to produce highly functionalized diarylamines. chemrxiv.org These new methods open the door to creating diverse libraries of related compounds for biological screening.

Novel research avenues are branching out from established findings. The proven activity of derivatives against parasites like Leishmania suggests a promising future for designing new classes of anti-parasitic drugs based on this scaffold. nih.gov Another innovative direction is the development of nitrone derivatives of related N-benzyl structures, which have shown potential as antioxidant and anti-inflammatory agents by acting as lipoxygenase (LOX) inhibitors. mdpi.com

There is also a growing interest in using these types of compounds as tools for basic research. For example, potent and selective 5-HT₂A receptor agonists derived from this structural class are valuable in the field of neuroimaging to study receptor distribution and function in the brain. researchgate.net The retained functional groups on products from new synthetic methods also allow for extensive "downfield diversifications," where the core molecule can be easily modified to explore a wide range of chemical space and potential new activities. chemrxiv.org

Challenges and Opportunities in this compound Research

The primary challenge in this field is not related to the parent compound itself, but to the synthesis and optimization of its derivatives. Traditional methods for creating diarylamines, such as nucleophilic aromatic substitution (SₙAr), are often limited when dealing with sterically hindered or electronically deactivated substrates. nih.gov This presents a significant hurdle to creating novel and structurally complex analogues. However, this challenge provides a major opportunity for synthetic chemists to develop and apply new catalytic systems and reaction pathways, such as those using cobalt-catalysis or novel rearrangement strategies, to overcome these limitations. nih.govacs.org

A further challenge lies in understanding the complex structure-activity relationships (SAR) that govern the potency and selectivity of these molecules. Research has shown that small structural modifications can lead to dramatic changes in biological effect. For example, in the phenethylamine (B48288) series, substituting the N-(2-methoxybenzyl) group with an N-(2-hydroxybenzyl) group resulted in a compound with over 400-fold selectivity for the 5-HT₂A receptor. nih.gov Deciphering why certain substitutions are more effective than others remains a key challenge.

This challenge creates a corresponding opportunity for the application of computational chemistry and molecular modeling. nih.gov In-silico approaches can help rationalize observed SAR and predict the biological activity of new designs, thereby guiding synthetic efforts toward more promising candidates and reducing the trial-and-error component of drug discovery. The opportunity also exists to expand the therapeutic applications of this scaffold. The successful development of derivatives as receptor agonists, enzyme inhibitors, and antimicrobial agents indicates the versatility of the diarylamine core. frontiersin.orgnih.gov The continued exploration of new derivatives, enabled by modern synthetic methods, holds the potential to uncover novel treatments for a wide range of diseases.

Research Findings on this compound Derivatives

| Derivative Class/Compound | Biological Activity/Target | Key Finding | Reference(s) |

| N-(2-Hydroxybenzyl)phenethylamines | 5-HT₂A Receptor Agonist | Showed higher functional potency and selectivity for the 5-HT₂A receptor compared to the methoxy-substituted versions. | nih.gov |

| Diarylamine-guided Carboxamides | Cytotoxic Agent | Certain derivatives exhibited good cytotoxic effects against SGC-7901, A875, and HepG2 cancer cell lines. | frontiersin.org |

| N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Anti-leishmanial Agent | Inhibited the growth of L. mexicana and reduced parasite load in an in-vivo model. | nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide | Anticonvulsant | Displayed highly potent anticonvulsant activity in mouse and rat models, comparable to phenytoin. | nih.gov |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | Lipoxygenase (LOX) Inhibitor | Acted as a potent inhibitor of the soybean LOX enzyme, suggesting anti-inflammatory potential. | mdpi.com |

| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine | Synthetic Intermediate | Serves as a key raw material for the industrial synthesis of the long-acting β₂-agonist (R, R)-formoterol. | google.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Benzyl-N-(2-methoxyphenyl)amine, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. Key parameters include:

- Catalysts : Platinum on charcoal (5%) with formic acid/triethylamine reduces N-N bonds efficiently, achieving yields of 52–75% under reflux in acetonitrile .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions, while ethanol/water mixtures improve purity during recrystallization .

- Temperature : Higher temperatures (e.g., reflux at 80–100°C) accelerate reaction rates but may increase side products like debrominated derivatives .

- Data : Yields drop to 11–23% if debromination occurs, necessitating chromatographic purification (e.g., flash chromatography with hexane/ethyl acetate gradients) .

Q. How is the molecular conformation of this compound characterized, and what weak interactions stabilize its structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Dihedral angles : The benzyl and 2-methoxyphenyl groups form dihedral angles of 48.93° and 38.37° with the sulfonamide core, influencing steric interactions .

- Intermolecular forces : Weak C–H···O hydrogen bonds and π-π stacking (centroid distance: 3.774 Å) stabilize the crystal lattice .

- Data Validation : Refinement parameters (R = 0.061, wR = 0.202) and H-atom constraints ensure structural accuracy .

Advanced Research Questions

Q. How do substituents on the aryl ring affect the reactivity and pharmacological profile of this compound derivatives?

- Methodology :

- Electrophilic substitution : Bromine or methyl groups at the 3-/5-positions of the pyrazine ring modulate electronic density, altering nucleophilic attack sites .

- Biological assays : Derivatives with 4-methoxyphenyl substituents show enhanced binding to serotonin receptors (Ki < 100 nM) due to increased lipophilicity .

- Data Contradictions : While electron-withdrawing groups (e.g., Br) improve thermal stability, they reduce solubility in aqueous media, complicating bioassays .

Q. What computational methods predict the supramolecular assembly of this compound in the solid state?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) correlate with SC-XRD data to model:

- Non-covalent interactions : AIM (Atoms in Molecules) analysis quantifies hydrogen bond strengths (ρ ≈ 0.02–0.04 a.u.) .

- Thermodynamic stability : Lattice energy calculations (-120 kJ/mol) confirm dominance of dispersion forces in packing .

Q. How can side reactions (e.g., debromination) during synthesis be minimized or exploited for derivative diversification?

- Methodology :

- Catalyst tuning : Lowering Pt/C catalyst loading (1–2%) reduces unintended debromination, preserving brominated intermediates for cross-coupling reactions .

- Byproduct utilization : Debrominated derivatives (e.g., N-benzyl-5-arylpyrazin-2-amines) serve as precursors for Suzuki-Miyaura couplings to introduce biaryl motifs .

- Data : Trace impurities (e.g., 3-bromo-5-(4-methoxyphenyl)pyrazin-2-yl amine) can be isolated via HPLC with <5% loss in yield .

Methodological Considerations Table

Key Challenges & Solutions

- Challenge : Low yields in cross-coupling due to steric hindrance from the 2-methoxy group.

- Solution : Use Pd/XPhos catalysts to enhance migratory insertion efficiency .

- Challenge : Spectral overlap in NMR (e.g., aromatic protons).

- Solution : 2D NMR (HSQC, HMBC) resolves ambiguities by correlating [1]H-[13]C couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.